molecular formula C10H18O4 B8591151 Dimethyl-3-(tetrahydro-furan-3-yloxy)-propionic acid methyl ester

Dimethyl-3-(tetrahydro-furan-3-yloxy)-propionic acid methyl ester

Cat. No. B8591151
M. Wt: 202.25 g/mol
InChI Key: YOCBTLVVNWJIDW-UHFFFAOYSA-N
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Patent
US08569302B2

Procedure details

DIBAL (1.74 mL of a 1.0 M solution in hexanes) was added dropwise to a solution of 2,2-dimethyl-3-(tetrahydro-furan-3-yloxy)-propionic acid methyl ester (353 mg, 1.74 mmol) in dichloromethane (9.0 mL) at −78° C. After 2 h at this temperature, an additional equivalent of DIBAL was added and after 1 h the reaction was warmed to 0° C. After an additional 1 h at 0° C., 1.0 N HCl was added dropwise to quench the reaction. The reaction was warmed to room temperature and partitioned between dichloromethane and brine. The layers were separated and the aqueous layer extracted with dichloromethane. The combined organic layers were dried over Na2SO4 and concentrated to give an oil. Purification by flash column chromatography on silica gel using 50% ethyl acetate in hexanes provided 2,2-dimethyl-3-(tetrahydro-furan-3-yloxy)-propan-1-ol (250 mg, 82%) as a colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.C[O:11][C:12](=O)[C:13]([CH3:22])([CH3:21])[CH2:14][O:15][CH:16]1[CH2:20][CH2:19][O:18][CH2:17]1.Cl>ClCCl>[CH3:21][C:13]([CH3:22])([CH2:14][O:15][CH:16]1[CH2:20][CH2:19][O:18][CH2:17]1)[CH2:12][OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
353 mg
Type
reactant
Smiles
COC(C(COC1COCC1)(C)C)=O
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and brine
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel using 50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CO)(COC1COCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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